3-Methoxy-4-(4-methylphenyl)benzoic acid

Catalog No.
S6683633
CAS No.
1262004-95-4
M.F
C15H14O3
M. Wt
242.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxy-4-(4-methylphenyl)benzoic acid

CAS Number

1262004-95-4

Product Name

3-Methoxy-4-(4-methylphenyl)benzoic acid

IUPAC Name

3-methoxy-4-(4-methylphenyl)benzoic acid

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

InChI

InChI=1S/C15H14O3/c1-10-3-5-11(6-4-10)13-8-7-12(15(16)17)9-14(13)18-2/h3-9H,1-2H3,(H,16,17)

InChI Key

MHBCAGYNOHMCFF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC

3-Methoxy-4-(4-methylphenyl)benzoic acid, with the molecular formula C15H14O3C_{15}H_{14}O_{3} and a molecular weight of approximately 242.27 g/mol, is an aromatic compound characterized by a methoxy group and a para-methylphenyl substituent on its benzoic acid core. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure allows for unique interactions due to the presence of both electron-donating and electron-withdrawing groups, influencing its reactivity and biological properties .

Precursor for Material Science Applications:

This molecule belongs to a class of organic compounds known as aromatic carboxylic acids. Carboxylic acids with specific functional groups can be used as building blocks for the synthesis of more complex molecules with interesting properties. 3-Methoxy-4-(4-methylphenyl)benzoic acid could potentially serve as a precursor for the development of new:

  • Liquid crystals: These materials exhibit unique optical properties that find applications in display technologies .
  • Polymers: These are large molecules formed by linking smaller units together. Polymers with specific functionalities can have desirable characteristics for applications in areas like electronics and drug delivery .

Potential Biological Activity:

The presence of the methoxy and methyl groups in the molecule might influence its biological properties. Researchers might investigate this compound to see if it interacts with specific biological targets, such as enzymes or receptors. If it does, it could be a starting point for the development of new:

  • Medicines: Molecules that target specific biological processes can be used to treat diseases .
  • Agrochemicals: Compounds that target specific biological processes in plants can be used as herbicides, insecticides, or fungicides .

The chemical behavior of 3-Methoxy-4-(4-methylphenyl)benzoic acid includes several key reactions:

  • Electrophilic Aromatic Substitution: The aromatic rings can undergo substitution reactions, such as nitration or halogenation.
  • Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid derivative.
  • Reduction: The carboxylic acid moiety can be reduced to form the corresponding alcohol.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .

The synthesis of 3-Methoxy-4-(4-methylphenyl)benzoic acid can be achieved through several methods:

  • Direct Acylation: This method involves the acylation of 3-methoxybenzoic acid with para-toluoyl chloride in the presence of a base such as pyridine.
  • Friedel-Crafts Reaction: A Friedel-Crafts acylation can also be performed using acetic anhydride and aluminum chloride as a catalyst.

These methods allow for the efficient production of the compound while maintaining high yields .

3-Methoxy-4-(4-methylphenyl)benzoic acid has potential applications in:

  • Medicinal Chemistry: As a building block for synthesizing pharmaceuticals.
  • Organic Synthesis: It serves as an intermediate in the preparation of more complex organic compounds.
  • Research: Used in studies related to protein interactions and modifications due to its functional groups .

Interaction studies involving 3-Methoxy-4-(4-methylphenyl)benzoic acid typically focus on its ability to bind with various proteins or enzymes. These studies can reveal insights into its mechanism of action, particularly how it may modulate biological pathways or influence cellular responses. The presence of both methoxy and methyl groups enhances its ability to interact with lipid membranes, potentially affecting drug delivery systems .

Several compounds share structural similarities with 3-Methoxy-4-(4-methylphenyl)benzoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Methoxybenzoic AcidC9H10O3C_{9}H_{10}O_{3}Lacks para-methylphenyl group
4-Methoxybenzoic AcidC9H10O3C_{9}H_{10}O_{3}Methoxy group in a different position
2-Methylbenzoic AcidC8H10O2C_{8}H_{10}O_{2}Lacks methoxy group, affecting reactivity
3-Methoxy-4-(3-methylphenyl)benzoic AcidC15H14O3C_{15}H_{14}O_{3}Different methyl positioning influences properties

Uniqueness

The uniqueness of 3-Methoxy-4-(4-methylphenyl)benzoic acid lies in its combination of functional groups that enhance its solubility and reactivity compared to similar compounds. This makes it particularly valuable in synthetic organic chemistry and potential therapeutic applications .

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

242.094294304 g/mol

Monoisotopic Mass

242.094294304 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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